3,5-Dinitro-1,2-oxazole
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Overview
Description
3,5-Dinitro-1,2-oxazole is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of two nitro groups at positions 3 and 5 of the oxazole ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-1,2-oxazole typically involves the nitration of oxazole derivatives. One common method is the electrophilic nitration of oxazole using a mixture of nitric acid and sulfuric acid . This reaction introduces nitro groups at the desired positions on the oxazole ring. Other nitrating agents, such as acetylnitrate and nitronium tetrafluoroborate, can also be used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,5-diamino-1,2-oxazole.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitro-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-1,2-oxazole involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The compound can also interact with enzymes and proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dinitro-1,2,4-triazole
- 4,5-Dinitroimidazole
- 2,4-Dinitroimidazole
- 4-Nitro-1,2,3-triazole
- 1,2,4-Oxadiazole
Uniqueness
3,5-Dinitro-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other nitroazoles.
Properties
CAS No. |
42216-62-6 |
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Molecular Formula |
C3HN3O5 |
Molecular Weight |
159.06 g/mol |
IUPAC Name |
3,5-dinitro-1,2-oxazole |
InChI |
InChI=1S/C3HN3O5/c7-5(8)2-1-3(6(9)10)11-4-2/h1H |
InChI Key |
XSZSCSFXMXSGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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